molecular formula C11H9FN2O2 B8437532 7-Fluoro-2-(methoxy)-8-(2-oxiranyl)-1,5-naphthyridine

7-Fluoro-2-(methoxy)-8-(2-oxiranyl)-1,5-naphthyridine

Cat. No.: B8437532
M. Wt: 220.20 g/mol
InChI Key: QMJFZPVEZZYXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-(methoxy)-8-(2-oxiranyl)-1,5-naphthyridine is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

7-fluoro-2-methoxy-8-(oxiran-2-yl)-1,5-naphthyridine

InChI

InChI=1S/C11H9FN2O2/c1-15-9-3-2-7-11(14-9)10(8-5-16-8)6(12)4-13-7/h2-4,8H,5H2,1H3

InChI Key

QMJFZPVEZZYXHU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)C3CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-[3-fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-2-hydroxyethyl 4-methylbenzenesulfonate (10.5 g, 26.7 mmol) in anhydrous methanol (160 mL), cooled in an ice-bath, potassium carbonate (7.03 g, 50.9 mmol) was added. After 15 minutes with cooling, the mixture was stirred at room temperature for a further 1.75 hours. It was then diluted with water, extracted several times with dichloromethane, dried over magnesium sulfate and evaporated under vacuum. The residue was chromatographed on silica gel eluting with dichloromethane, chloroform then 20% ethyl acetate in chloroform to afford the title product as an oil (5.55 g, 94%). MS (+ve ion electrospray) m/z 221 (M+H)+.
Name
2-[3-fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-2-hydroxyethyl 4-methylbenzenesulfonate
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

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